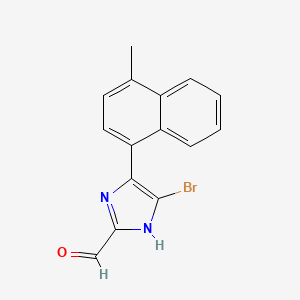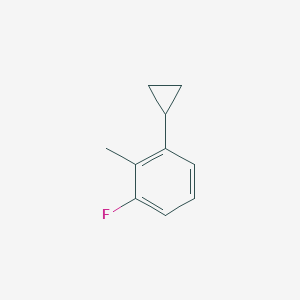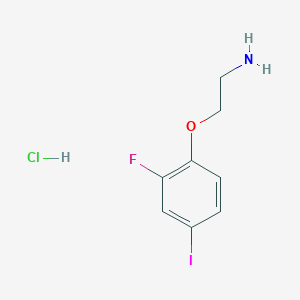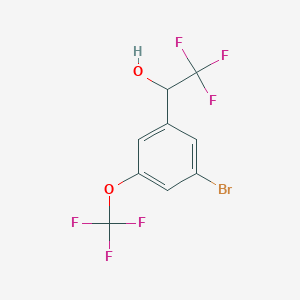
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide typically involves the reaction of hexyl methanethiosulfonate with triisobutylamine in the presence of a brominating agent . The reaction conditions often include controlled temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperature, pH, and solvent choice to optimize the reaction yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and chemical analysis.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the thiol groups of cysteine residues in proteins, leading to changes in protein structure and function. This modification can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate chloride
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate iodide
- 6-(Triisobutylammonium)hexyl Methanethiosulfonate fluoride
Uniqueness
6-(Triisobutylammonium)hexyl Methanethiosulfonate bromide is unique due to its specific bromide counterion, which can influence its reactivity and solubility compared to other similar compounds. The triisobutylammonium group also provides steric hindrance, affecting the compound’s interaction with molecular targets .
Propriétés
Formule moléculaire |
C19H42BrNO2S2 |
|---|---|
Poids moléculaire |
460.6 g/mol |
Nom IUPAC |
tris(2-methylpropyl)-(6-methylsulfonylsulfanylhexyl)azanium;bromide |
InChI |
InChI=1S/C19H42NO2S2.BrH/c1-17(2)14-20(15-18(3)4,16-19(5)6)12-10-8-9-11-13-23-24(7,21)22;/h17-19H,8-16H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
HIFCNPRBJZTUGO-UHFFFAOYSA-M |
SMILES canonique |
CC(C)C[N+](CCCCCCSS(=O)(=O)C)(CC(C)C)CC(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)







